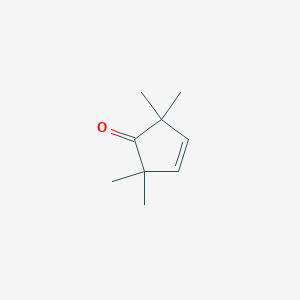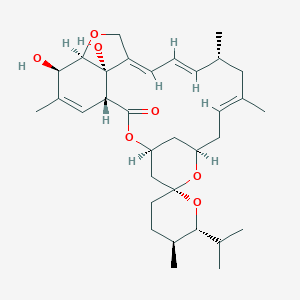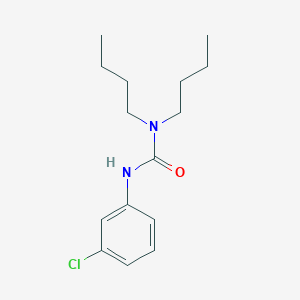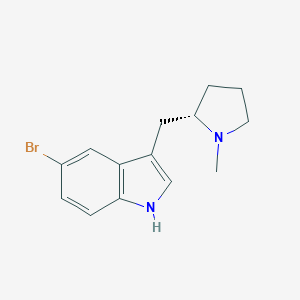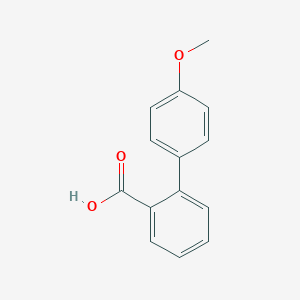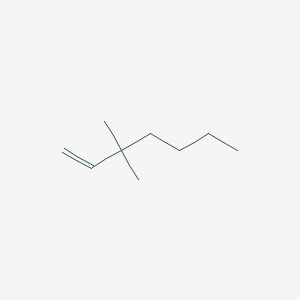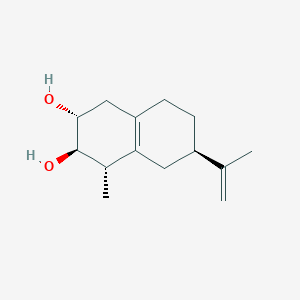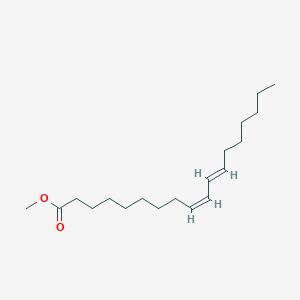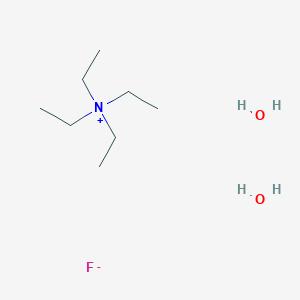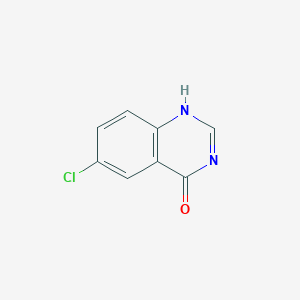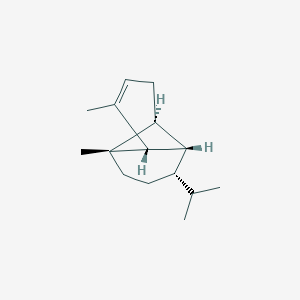
Kopaen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Copaene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenes and complex organic molecules.
Biology: Studied for its potential antiproliferative and antioxidant properties.
Wirkmechanismus
Copaene, also known as Unii-0V56hxq8N5, 0V56HXQ8N5, a-copaene, (-)-alpha-Copaene, or (-)-copaene, is a tricyclic sesquiterpene found in several essential oil-producing plants . This compound has been studied for its various biological activities, including its interaction with targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that copaene is present in several essential oil-producing plants , suggesting that its targets could be related to the biological processes influenced by these essential oils.
Mode of Action
It is known that copaene is an oily liquid hydrocarbon . It is suggested that Copaene may interact with its targets through hydrophobic interactions, given its chemical nature. More research is needed to fully understand the interaction of Copaene with its targets and the resulting changes.
Biochemical Pathways
It is known that copaene is a tricyclic sesquiterpene , suggesting that it may be involved in the terpenoid biosynthesis pathway. More research is needed to fully understand the biochemical pathways affected by Copaene and their downstream effects.
Pharmacokinetics
It is known that copaene is an oily liquid hydrocarbon , suggesting that it may have unique ADME properties due to its chemical nature. More research is needed to fully understand the pharmacokinetics of Copaene and their impact on its bioavailability.
Result of Action
Copaene has been studied for its cytotoxic, genotoxic/antigenotoxic, and antioxidant/oxidant activity on human lymphocyte cultures . It was found that Copaene significantly reduced cell proliferation at high concentrations .
Action Environment
The action of Copaene can be influenced by various environmental factors. For instance, the concentration of Copaene can significantly affect its cytotoxic effects . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Copaene.
Biochemische Analyse
Biochemical Properties
Copaene is involved in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit substantial biological activity in plants . It is also known to have antiproliferative and antioxidant properties .
Cellular Effects
Copaene has significant effects on various types of cells and cellular processes. It has been reported to inhibit the proliferation of primary rat neurons, N2a rat neuroblastoma cells, and human lymphocytes in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, copaene exerts its effects through binding interactions with biomolecules and changes in gene expression . It does not significantly increase sister chromatid exchange (SCE) and micronucleus (MN) frequencies, indicating that it is not genotoxic .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of copaene change over time. It has been found to increase the total antioxidant capacity in primary rat neurons and N2a neuroblastoma cells, as well as in cultured human lymphocytes, when used at concentrations of 50 and 100 mg/L .
Dosage Effects in Animal Models
The effects of copaene vary with different dosages in animal models. At high concentrations (200 and 400 mg/L), copaene significantly reduces cell proliferation . No toxic or adverse effects have been reported at high doses .
Metabolic Pathways
Copaene is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copaene can be synthesized through various methods, including distillation and extraction from natural sources. One common method involves the distillation of essential oils that contain copaene, such as ginger root oil . The compound can be purified by vacuum distillation to achieve a high degree of purity .
Industrial Production Methods
Industrial production of copaene typically involves the extraction of essential oils from plants known to contain high concentrations of the compound. These oils are then subjected to distillation and purification processes to isolate copaene .
Analyse Chemischer Reaktionen
Types of Reactions
Copaene undergoes several types of chemical reactions, including:
Oxidation: Copaene can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Copaene can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copaene can yield oxygenated sesquiterpenes, while reduction can produce various hydrocarbons .
Vergleich Mit ähnlichen Verbindungen
Copaene can be compared with other similar sesquiterpenes, such as:
Caryophyllene: Another sesquiterpene with anti-inflammatory and analgesic properties.
Humulene: Known for its anti-inflammatory and anticancer activities.
Farnesene: Used in the fragrance industry and studied for its potential health benefits.
Copaene is unique due to its specific molecular structure and the distinct biological activities it exhibits .
Eigenschaften
CAS-Nummer |
3856-25-5 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(2R,6R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |
InChI-Schlüssel |
VLXDPFLIRFYIME-MFEYBKIZSA-N |
SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
Isomerische SMILES |
CC1=CC[C@@H]2C3[C@H]1C2(CCC3C(C)C)C |
Kanonische SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
Key on ui other cas no. |
3856-25-5 |
Piktogramme |
Health Hazard |
Synonyme |
Copaene; 1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene; 8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-(-)-8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene; (1R,2S,6S,7S,8S)-1,3-Dimethyl-8-(1-methylethyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


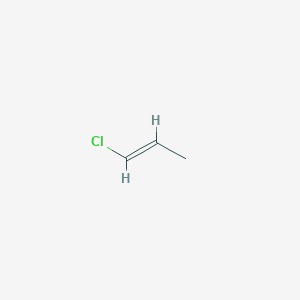
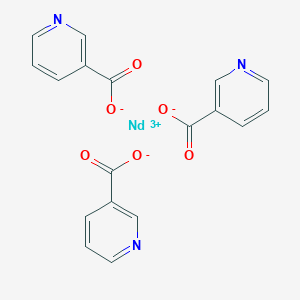
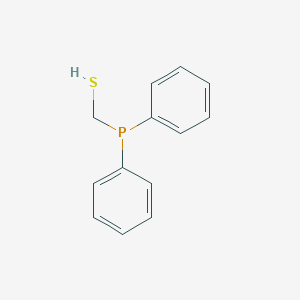
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
